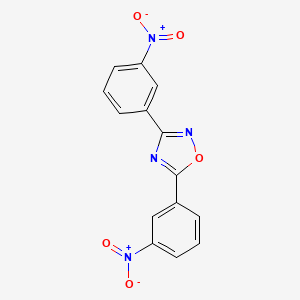

3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole

Vue d'ensemble

Description

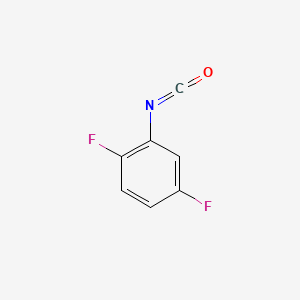

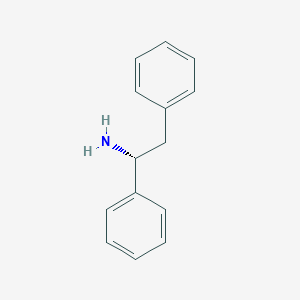

3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H8N4O5 and its molecular weight is 312.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Corrosion Inhibition

3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole derivatives have been studied for their potential in corrosion inhibition. For instance, the inhibitive effect of substituted oxadiazoles on the corrosion of mild steel in hydrochloric acid was investigated, demonstrating their effectiveness in this area. One such compound, PAOX, was found to inhibit corrosion by chemisorption on the steel surface, implying potential applications in protecting metal infrastructure against corrosive environments (Lagrenée et al., 2001).

Energetic Materials

The oxadiazole ring, including variants like 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole, is significant in the synthesis and characterization of energetic materials. These compounds are notable for their high density and thermal stability, making them suitable for applications such as propellants and explosives. Their design leverages the multicyclic structure for enhanced performance (Pagoria et al., 2017).

Electroluminescent Properties

Novel di-Schiff base derivatives incorporating the oxadiazole ring have been synthesized, exhibiting strong blue and purple fluorescence. These compounds demonstrate higher affinity energy and ionic potential, suggesting their utility in organic electroluminescent devices. The synthesis and spectral characteristics of these derivatives, including their electronic and optical properties, highlight their potential in the field of optoelectronics (Chen et al., 2008).

Heat Resistance and Detonation Properties

Research has also focused on the thermal behavior and decomposition kinetics of oxadiazole derivatives for use in heat-resistant explosives. For example, 5,5′-bis(2,4,6-trinitrophenyl)-2,2′-bi(1,3,4-oxadiazole) (TKX-55) demonstrated notable thermal stability and favorable detonation properties, making it a candidate for advanced explosive materials (Zhou et al., 2017).

Organic Electronics

In the realm of organic electronics, oxadiazoles like 3,5-bis(4-(9H-carbazol-9-yl)phenyl)-1,2,4-oxadiazole have been used to create bipolar host materials for blue phosphorescent OLEDs. Their high triplet energy and performance in iridium-based devices demonstrate their utility in improving the efficiency and lifespan of OLED displays (Li et al., 2014).

Mécanisme D'action

Mode of Action

It is known that many oxadiazole derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions . The nitrophenyl groups may also play a role in the interaction with the target molecules .

Biochemical Pathways

Oxadiazole derivatives have been found to possess various biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that the compound may have good bioavailability . More research is needed to fully understand the pharmacokinetic profile of this compound .

Result of Action

Similar compounds have been shown to exhibit various pharmacological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as β-site amyloid precursor protein cleaving enzyme (BACE-1), which is involved in the pathogenesis of Alzheimer’s disease . The compound’s interaction with BACE-1 involves binding to the enzyme’s active site, thereby preventing the cleavage of amyloid precursor protein and reducing the production of amyloid beta peptides. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with other proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of BACE-1 can lead to reduced amyloid beta production, which is beneficial in the context of Alzheimer’s disease . Furthermore, this compound can modulate the activity of other signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s nitrophenyl groups facilitate binding to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, its interaction with BACE-1 involves binding to the enzyme’s active site, resulting in enzyme inhibition and reduced amyloid beta production . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to partial degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity over extended periods, making it a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit BACE-1 activity and reduce amyloid beta production without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that are excreted via the kidneys. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can enhance the solubility and distribution of this compound in the bloodstream, promoting its delivery to various organs and tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects . Targeting signals within the compound’s structure direct it to these organelles, while post-translational modifications can further modulate its activity and function.

Propriétés

IUPAC Name |

3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O5/c19-17(20)11-5-1-3-9(7-11)13-15-14(23-16-13)10-4-2-6-12(8-10)18(21)22/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOMOIFOKNNPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362915 | |

| Record name | 3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74229-71-3 | |

| Record name | 3,5-bis(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B1300055.png)